2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide
Overview
Description
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)propanamide is a useful research compound. Its molecular formula is C15H17BrN4OS and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.03064 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Complexes of Palladium(II) Chloride with Related Ligands
Research involving derivatives of polyfunctional ligands, akin to the one mentioned, demonstrates their utility in forming supramolecular structures and complexes with metals such as palladium. These complexes have potential applications in catalysis and material science. The study by Tyler Palombo et al. (2019) on palladium(II) chloride complexes with ligands resembling the structure of interest underscores the importance of such compounds in supramolecular chemistry and potential industrial applications (Palombo et al., 2019).
Anticancer and Antiviral Agents
Derivatives of pyrazole and thiophene have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives that demonstrated promising biological activities, highlighting the potential of similar structures in drug development (Küçükgüzel et al., 2013).
Photovoltaic Device Applications
The synthesis of thieno[3,4-b]pyrazine-based monomers for copolymerization with donor segments indicates the interest in utilizing such structures for electronic and photovoltaic applications. Erjun Zhou et al. (2010) explored the optical properties and photovoltaic performance of these copolymers, pointing to the potential of related compounds in the development of new materials for solar energy conversion (Zhou et al., 2010).
Antimicrobial Properties
Compounds incorporating pyrazole and thiophene moieties have also been investigated for their antimicrobial properties. For example, V. Baranovskyi et al. (2018) synthesized arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment and evaluated their antibacterial and antifungal activities, demonstrating the relevance of such structures in addressing microbial resistance (Baranovskyi et al., 2018).
Properties
IUPAC Name |
2-(4-bromo-5-methylpyrazol-1-yl)-N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c1-5-11-10(4)22-15(12(11)6-17)19-14(21)9(3)20-8(2)13(16)7-18-20/h7,9H,5H2,1-4H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WURSWWDSNXGYAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C(C)N2C(=C(C=N2)Br)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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